PLX2853 is an orally bioavailable inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon oral administration, the BRD4 inhibitor PLX2853 binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and dyregulates gene expression. This may lead to the downregulation of the expression of certain growth-promoting genes, which may induce apoptosis and inhibit the proliferation of BRD4-overexpressing tumor cells.
Properties
Product Name
PLX2853
IUPAC Name
N/A
Solubility
Soluble in DMSO
Synonyms
PLX2853; PLX-2853; PLX 2853;
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pirprofen is a non-steroidal anti-inflammatory drug. Pirprofen is an anti-inflammatory agent used in therapy of rheumatoid arthritis and a prostaglandin synthetase inhibitor.
PIP3/protein binding inhibitor. Specifically disrupts PIP3/Akt PH domain binding (IC50 = 31 μM); suppresses PI3K-PDK1-Akt-dependent phosphorylation. Reduces cell viability and induces apoptosis in PTEN-deficient U87MG glioblastoma cells (IC50 = 37 μM). 3,5-Dimethyl PIT-1 also available. PtdIns-(3,4,5)-P3 (PIP3) serves as an anchor for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains such as phosphatidylinositol 3-kinase (PI3K) or PTEN. Protein binding to PIP3 is important for cytoskeletal rearrangement and membrane trafficking and initiates an intricate signaling cascade that has been implicated in cancer. PIT-1 is a selective nonphosphoinositide inhibitor that specifically disrupts PIP3/Akt PH domain binding with an IC50 value of 31 μM. PIT-1 suppresses PI3K-PDK1-Akt-dependent phosphorylation, which has been shown to reduce cell viability and induce apoptosis in PTEN-deficient U87MG glioblastoma cells (IC50 = 37 μM). PIT 1 is an apoptosis inducing selective PIP3 antagonist. PIT-1 represents a new class of molecules referred to as PITenins,
The statins are a family of compounds that inhibit 3-hydroxy-3-methyl glutaryl coenzyme A (HMG-CoA) reductase, a pivotal enzyme in cholesterol biosynthesis. Pitavastatin is a potent inhibitor of HMG-CoA reductase (Ki = 1.7 nM). It lowers both total cholesterol and low density lipoprotein cholesterol in animals and humans. Metabolism of pitavastatin by the cytochrome P450 system is minimal, reducing the risk of drug-drug interactions. Moreover, pitavastatin causes atherosclerosis regression in humans with subclinical carotid atherosclerosis and improves cardiac function and survival in a rat model of hypertensive heart failure. Pitavastatin calcium, a novel member of the medication class of statins, is a calcium salt formulation of pitavastatin which is a highly effective HMG-CoA reductase inhibitor. Pitavastatin significantly reduces both intracellular levels and synthesis of cholesterol esters. Pitavastatin is found to enhance LDL-receptor expression in vitro, as well as the amount of LDL binding to the LDL-receptor. Pitavastatin also exhibits more potent induction of LDL receptor mRNA expression compared with simvastatin and atorvastatin. Pitavastatin has many pleiotropic effects in vitro and in vivo, including deterring progression of atherosclerosis via inhibition of thromboxane synthesis, inhibition of migration/proliferation of vascular smooth muscle cells induced by angiotensin II, and stabilization of atherosclerotic plaque. Pitavastatin decreases the tumor growth and improved the survival of tumor-bearing mice
Pitofenone is an antispasmodic agent and an inhibitor of acetylcholinesterase (AChE; Kis = 36 and 45 μM for bovine erythrocyte and electric eel enzyme, respectively). It inhibits acetylcholine-induced contractions of isolated guinea pig ileum when used at a concentration of 2.5 μM. Pitofenone hydrochloride is an antispasmodic agent. It acts as a potent inhibitor of acetylcholinesterase activity.
Pitstop2 is an inhibitor of the interaction between the clathrin terminal domain and amphiphysin (IC50 = 12 μM). It inhibits clathrin-mediated transferrin uptake in HeLa and U2OS cells (IC50s = 12-15 and 9.7 μM, respectively). Pitstop2 inhibits HIV-1 entry and infectivity in HeLa reporter cell lines. It also inhibits clathrin-independent endocytosis of CD44, CD98, and CD147 in HeLa cells. Pitstop2 is an inhibitor of the interaction between the clathrin terminal domain and amphiphysin. It inhibits clathrin-mediated transferrin uptake and HIV-1 entry and infectivity reporter cell lines. It also inhibits clathrin-independent endocytosis of CD44, CD98, and CD147 in HeLa cells.